Esomeprazole potassium
Overview
Description
Esomeprazole Potassium is a proton pump inhibitor used primarily to reduce gastric acid secretion. It is the potassium salt form of Esomeprazole, which is the S-isomer of Omeprazole. This compound is widely used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the H+/K±ATPase enzyme in the stomach lining, thereby reducing acid production .
Mechanism of Action
Target of Action
Esomeprazole potassium, also known as (S)-Omeprazole potassium, primarily targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is also commonly referred to as the proton pump . It plays a crucial role in the final step of gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole disrupts the exchange of hydrogen ions (H+) for potassium ions (K+) in the stomach’s parietal cells . This disruption effectively suppresses gastric acid secretion .
Pharmacokinetics
Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme . The metabolites are primarily excreted in the urine, with less than 1% of the active drug being excreted . The time to peak concentration in adults is between 1.5 to 2 hours . The half-life of elimination varies with age, ranging from 0.42 to 1.22 hours .
Result of Action
The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This makes it effective in the management of conditions such as gastroesophageal reflux disease (GERD), gastric ulcers, and conditions causing gastric acid hypersecretion . It is also used in combination with antibiotics for the eradication of H. pylori infections .
Action Environment
The action of esomeprazole can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2C19 enzyme can affect the metabolism of esomeprazole, leading to variations in drug exposure . Additionally, the pH of the stomach can influence the stability and efficacy of esomeprazole . It’s also worth noting that long-term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Biochemical Analysis
Biochemical Properties
Esomeprazole potassium plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. In the acidic compartment of parietal cells, this compound is protonated and converted into the active achivalsulfenamide . This active sulfenamide forms one or more covalent disulfenamide bonds with the proton pump hydrogen-potassium adenosetriphosphatase (H+/K+ATPase), thereby inhibiting its activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the secretion of hydrochloric acid from gastric parietal cells . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into an active achivalsulfenamide in the acidic environment of parietal cells . This active form then forms covalent disulfenamide bonds with the proton pump H+/K+ATPase, inhibiting its activity . This inhibition results in a decrease in the amount of gastric acid produced .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The pharmacokinetics of this compound are time and dose-dependent . There is a good correlation between the area under the curve (AUC) and the effect for this compound . These data suggest an increased acid inhibitory effect of this compound compared to omeprazole .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The mean inhibition values of the pentagastrin-stimulated peak acid output on day 1 for 5, 10, and 20 mg of esomeprazole were 15%, 29%, and 46%, respectively . The corresponding day 5 values were 28%, 62%, and 90% .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It suppresses the secretion of hydrochloric acid from gastric parietal cells via inhibition of the H+/K+ ATPase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esomeprazole Potassium involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole with potassium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes dissolving Esomeprazole in water, adding a benign solvent, and heating the solution. An inorganic potassium salt is then added to induce salification, followed by crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Esomeprazole Potassium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can result in various substituted benzimidazole derivatives .
Scientific Research Applications
Esomeprazole Potassium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying proton pump inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes related to acid secretion and enzyme inhibition.
Medicine: Extensively used in clinical trials for treating acid-related disorders and studying its pharmacokinetics and pharmacodynamics.
Industry: Employed in the formulation of pharmaceutical products for treating gastrointestinal conditions
Comparison with Similar Compounds
Omeprazole: A racemic mixture of S- and R-isomers, less specific than Esomeprazole.
Pantoprazole: Another proton pump inhibitor with a similar mechanism but different pharmacokinetic profile.
Lansoprazole: Similar in function but differs in its chemical structure and metabolism.
Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors
Uniqueness of Esomeprazole Potassium: this compound is unique due to its specific inhibition of the H+/K±ATPase enzyme and its S-isomer configuration, which provides improved pharmacokinetic properties over its racemic counterpart, Omeprazole. This results in more effective and sustained acid suppression .
Properties
CAS No. |
161796-84-5 |
---|---|
Molecular Formula |
C17H18KN3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI Key |
FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Key on ui other cas no. |
161796-84-5 |
Pictograms |
Irritant |
Synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-omeprazole potassium enhance optical purity during synthesis?
A: Research demonstrates that optical purity of (S)-omeprazole potassium, synthesized via enantioselective oxidation of pyrmetazole using (1R)-(−)-10-camphorsulfonyloxaziridine, can be significantly improved. [] This enhancement is achieved through a carefully designed reslurrying process using methanol as the solvent. [] This process effectively removes impurities and enriches the final product with the desired (S)-enantiomer.
Q2: What are the structural characteristics of (S)-omeprazole potassium?
A: (S)-Omeprazole potassium is a specific crystalline form of the (S)-enantiomer of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt. [, , ] This new crystalline form exhibits distinct properties compared to other forms of omeprazole.
Q3: What innovative methods exist for synthesizing (S)-omeprazole potassium?
A: Novel synthesis methods have been developed for preparing (S)-omeprazole potassium. One approach focuses on utilizing inexpensive and readily available starting materials, such as water and common organic solvents. [] This method also employs a cost-effective magnesium source to produce a specific hydrated form of (S)-omeprazole. [] Furthermore, the process utilizes a simple and efficient enantioselective oxidation to ensure high optical purity of the final compound. []
Q4: Are there alternative salt forms of (S)-omeprazole, and how are they prepared?
A: Yes, besides the potassium salt, there's (S)-omeprazole magnesium dihydrate. [] A specific method involves dissolving (S)-omeprazole potassium in dimethylformamide and reacting it with magnesium chloride hexahydrate. [] The resulting mixture undergoes extraction to isolate the salts, followed by precipitation of crystalline (S)-omeprazole magnesium dihydrate using an antisolvent like acetone, methyl isobutyl ketone, ethyl acetate, or methyl tert-butyl ether. []
Q5: What is the significance of developing a new crystalline form of (S)-omeprazole potassium?
A: The development of a new crystalline form of (S)-omeprazole potassium is significant due to its potential to offer improved pharmaceutical properties compared to existing forms. [] These improvements may include enhanced solubility, stability, bioavailability, and processability, ultimately leading to a more effective and convenient medication for patients.
Q6: What are the applications of (S)-omeprazole potassium in pharmaceutical preparations?
A: (S)-Omeprazole potassium, being an effective inhibitor of gastric acid secretion, holds promise in treating various gastrointestinal disorders. [] Its incorporation into pharmaceutical formulations enables the development of medications targeting conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.